molecular formula C15H22ClNO3 B1426431 Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220027-59-7

Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1426431
CAS No.: 1220027-59-7
M. Wt: 299.79 g/mol
InChI Key: QEGHGZQMRHQUMI-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester core substituted at the 2-position of the benzene ring. The ester group is linked via an ethoxy chain to the 2-position of a piperidine ring, which is protonated as a hydrochloride salt. For instance, Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (CAS 1219964-47-2) has a molecular formula of C₁₅H₂₂ClNO₃, a molecular weight of 299.8 g/mol, and is classified as an irritant .

Properties

IUPAC Name

methyl 2-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-7-2-3-8-14(13)19-11-9-12-6-4-5-10-16-12;/h2-3,7-8,12,16H,4-6,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGHGZQMRHQUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Piperidine with Ethylene Chlorohydrin

The initial step involves the nucleophilic substitution of piperidine with ethylene chlorohydrin to form the hydroxyethylpiperidine intermediate. This process is conducted in an inert, aromatic hydrocarbon solvent such as toluene, which provides a non-reactive environment and facilitates product isolation. The reaction conditions are optimized at reflux temperatures (~70°C) for approximately 3 hours to ensure complete conversion.

Key points:

  • Use of excess piperidine to drive the reaction.
  • Reaction mixture heated to reflux (~70°C).
  • Solvent: Toluene (or similar aromatic hydrocarbon).

In-situ Chlorination with Thionyl Chloride

Instead of isolating the hydroxyethylpiperidine intermediate, the process proceeds directly to chlorination within the same reaction vessel. After the initial reaction reaches completion, a calculated amount of thionyl chloride (SOCl₂) is added directly to the reaction mixture. The mixture is then maintained at a temperature between 78°C and 80°C for about 4 hours, allowing the hydroxy group to be converted into a chloro group, forming the desired chlorinated intermediate.

Key points:

  • Thionyl chloride used in a molar excess of approximately 1.1 times the theoretical amount.
  • Reaction temperature maintained at 78–80°C.
  • No intermediate isolation; direct chlorination enhances efficiency.

Crystallization and Purification

Post-reaction, the mixture is cooled, leading to crystallization of the hydrochloride salt of the compound. The crude product is filtered and washed with toluene to remove residual impurities. Final purification involves recrystallization from 2-propanol, yielding high-purity methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride with yields around 58%, which can be improved through processing of mother liquors.

Notes:

  • Crystallization from 2-propanol ensures high purity.
  • Yield optimization achieved by recycling mother liquors.

Advantages Over Traditional Methods

Aspect Traditional Methods Modern Method (This Process)
Number of steps Typically two (hydroxyethylation, chlorination) One-pot process with in-situ chlorination
Yield Lower (~28-30%) Higher (~58%) with potential for further increase
Purity Requires distillation Crystallization for high purity
Cost Higher due to multiple isolations Lower due to simplified process
Safety Use of hazardous reagents in multiple steps Reduced handling and waste

Research Findings and Data

  • Patent CS248547B1 describes a process where the reaction of piperidine with ethylene chlorohydrin in toluene, followed by chlorination with thionyl chloride, occurs in a single reaction vessel, significantly reducing process complexity and increasing yield.
  • The process benefits from a lower excess of thionyl chloride (about 10 times less than traditional methods), leading to cost savings and reduced environmental impact.
  • The crystallization step from 2-propanol yields a product with high purity, suitable for pharmaceutical applications.

Summary of the Optimized Preparation Protocol

Step Reagents Conditions Duration Outcome
Hydroxyethylation Piperidine + Ethylene chlorohydrin Reflux (~70°C) 3 hours Hydroxyethylpiperidine intermediate
In-situ Chlorination Thionyl chloride 78–80°C, 4 hours 4 hours Chlorinated intermediate
Crystallization 2-propanol Cooling Overnight Pure this compound

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy or piperidine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors in the body, potentially modulating their activity. The ethoxy and benzoate groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Position (Benzene) Piperidine Position Ester Group Molecular Formula Molecular Weight (g/mol) Key Applications/Hazards Evidence ID
Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride 2 2 Methyl C₁₅H₂₁ClNO₃* ~299.8 (estimated) Research use (inferred) -
Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride 3 2 Ethyl C₁₆H₂₄ClNO₃ 313.82 Pharmaceutical impurity/research
Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate hydrochloride (Pitofenone HCl) 2 (benzoyl) 1 Methyl C₂₂H₂₄ClNO₄ 410.89 Laboratory research (non-pharmaceutical)
Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride 2 4 Ethyl C₁₆H₂₄ClNO₃ 314.83 Synthetic intermediate
Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate (Impurity) 4 1 Methyl C₁₅H₂₁NO₃·HCl 299.8 (estimated) Pharmaceutical impurity

*Calculated based on analogous structures.

Key Structural and Functional Differences:

Substituent Position on Benzene Ring :

  • Substitution at the 2-position (target compound) vs. 3- or 4-positions (e.g., ) influences electronic distribution and steric hindrance. For example, Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (3-position substitution) may exhibit altered polarity compared to the target compound .

Piperidine Substitution: The 2-piperidinyl group (target compound) introduces a distinct conformational geometry compared to 1-yl (e.g., Pitofenone HCl) or 4-yl (e.g., ) analogs. Piperidin-1-yl derivatives, such as Pitofenone HCl, are often associated with enhanced basicity due to the nitrogen’s accessibility .

Ester Group: Methyl esters (target compound, Pitofenone HCl) generally exhibit lower hydrophilicity compared to ethyl esters (e.g., ), impacting bioavailability and metabolic pathways.

Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride and related compounds are frequently cited as pharmaceutical impurities (e.g., cetirizine dihydrochloride impurities in ), highlighting their relevance in quality control .

Hazard Profiles: Pitofenone HCl is classified for acute oral toxicity (Category 4), skin irritation (Category 2), and reproductive toxicity (Category 1A/1B) under GHS . In contrast, Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is labeled as an irritant .

Research Findings and Implications

  • Piperidine Position and Bioactivity : Piperidin-2-yl derivatives are less common in drug development compared to 1-yl or 4-yl analogs, possibly due to synthetic challenges or metabolic instability. For example, Pioglitazone hydrochloride (), a piperidine-containing antidiabetic drug, uses a thiazolidinedione core rather than a benzoate ester, underscoring structural diversity in therapeutic agents .
  • Analytical Applications : Compounds like Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate are critical impurities in drug formulations, necessitating precise chromatographic methods (e.g., HPLC, TLC) for detection .

Biological Activity

Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₆H₂₄ClNO₃
  • Molecular Weight : 313.82 g/mol
  • CAS Number : 1220031-18-4

The compound features a benzoate group linked to a piperidine moiety via an ethoxy chain, which is crucial for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperidine ring enhances binding affinity, influencing various biological responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially affecting neurotransmitter release and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
  • Anticancer Potential : Preliminary data suggest that the compound may induce apoptosis in cancer cells, particularly through mechanisms involving the inhibition of key cellular pathways.
  • Neuroprotective Effects : The compound has been explored for its potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity, which may help increase acetylcholine levels in the brain.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory concentrations (MIC values), suggesting its potential as a therapeutic agent against resistant strains.

Case Study 2: Anticancer Activity

In vitro studies using FaDu hypopharyngeal tumor cells revealed that this compound induced cytotoxicity and apoptosis at specific concentrations. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug.

Case Study 3: Neuroprotective Properties

Research investigating the effects on cholinesterase inhibition showed that this compound could effectively inhibit both acetylcholinesterase and butyrylcholinesterase enzymes. This dual inhibition suggests potential applications in Alzheimer's disease treatment by enhancing cholinergic signaling.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberStructural FeaturesUnique Aspects
Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate89407-97-6Piperidine at position 4Different positioning of piperidine affects activity
Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride1220030-33-0Additional methyl groupVariations in substitution patterns
Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate1220031-18-4Complex benzoate structurePotentially enhanced bioactivity due to structural complexity

The table highlights how variations in structure among similar compounds can lead to differing biological activities, emphasizing the unique pharmacological profile of this compound.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride?

The synthesis typically involves:

  • Piperidine intermediate preparation : Hydrogenation of pyridine derivatives (e.g., 3,5-dimethylpyridine) using Pd/C under H₂ gas .
  • Ethoxylation : Reaction of the piperidine intermediate with ethylene oxide or chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) to install the ethoxy linker .
  • Esterification : Coupling the ethoxylated piperidine with methyl 2-hydroxybenzoate via Mitsunobu or nucleophilic substitution, followed by HCl salt formation . Optimization focuses on controlling reaction temperatures (e.g., 60–80°C for ethoxylation) and purification via recrystallization from ethanol/water mixtures .

Q. How can researchers ensure compound purity and validate analytical methods for this compound?

  • Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and mobile phases of acetonitrile/water (0.1% TFA) .
  • Impurity profiling : Compare retention times against known impurities (e.g., unreacted intermediates) using LC-MS. For example, cetirizine dihydrochloride impurity analysis methods (e.g., ACI 030215) can be adapted .
  • Quantitative NMR (qNMR) with DMSO-d₆ as solvent for structural confirmation and purity assessment .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under stress conditions (e.g., heat, light, pH)?

  • Forced degradation studies :
  • Thermal stress : Heat at 80°C for 24 hours in solid state and solution (e.g., methanol) to identify thermal decomposition products .
  • Photolysis : Expose to UV light (λ = 365 nm) for 48 hours; monitor degradation via TLC or HPLC .
  • Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 1 week. Acidic conditions may cleave the ester group, forming 2-hydroxybenzoic acid derivatives .
    • Mechanistic insights : Use LC-HRMS to characterize degradation pathways, such as piperidine ring oxidation or ester hydrolysis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-test activity in standardized assays (e.g., receptor binding assays with [³H]-ligand displacement) using freshly prepared solutions to exclude degradation artifacts .
  • Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound solubility matches assay conditions. Poor solubility in aqueous buffers is a common source of variability .
  • Batch-to-batch consistency : Compare multiple synthetic batches via DSC (differential scanning calorimetry) to confirm crystallinity and polymorphic stability .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

  • Target identification : Perform affinity chromatography using immobilized compound analogs to pull down binding proteins from cell lysates .
  • Molecular docking : Model interactions with potential targets (e.g., GPCRs or kinases) using software like AutoDock Vina. The piperidine and ethoxy groups often engage in hydrogen bonding with active sites .
  • Functional assays : Measure downstream effects (e.g., cAMP levels for GPCR targets) in CRISPR-edited cell lines lacking suspected receptors to confirm specificity .

Methodological Notes

  • Synthetic route selection : Prioritize routes with fewer steps (e.g., ’s 4-step synthesis) to improve yield and reduce impurity formation .
  • Data interpretation : Cross-validate chromatographic peaks with orthogonal methods (e.g., NMR for structural confirmation) to avoid misassignment .
  • Ethical compliance : Adhere to institutional guidelines for biological testing, particularly when exploring therapeutic applications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 2
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Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

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